N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(4-fluorophenyl)acetohydrazide is a chemical compound characterized by its complex structure and potential biological activity. This compound belongs to the class of hydrazides, which are derivatives of hydrazine and are known for their diverse pharmacological properties. The specific molecular formula of this compound is , and its molecular weight is approximately 409.9 g/mol .
The synthesis of N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(4-fluorophenyl)acetohydrazide involves several steps, typically starting from readily available precursors such as 4-chlorobenzaldehyde and 4-fluorobenzoyl hydrazine. The general method includes:
Each step requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product.
The molecular structure of N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(4-fluorophenyl)acetohydrazide can be depicted through its SMILES notation: CC(=O)N'c1ccccc1C(=O)c2cc(Cl)ccc2C(=O)N=N. This notation reveals key features:
The compound's three-dimensional conformation can be analyzed using computational chemistry tools or X-ray crystallography if available.
N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(4-fluorophenyl)acetohydrazide may undergo various chemical reactions typical for hydrazides:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(4-fluorophenyl)acetohydrazide may involve interaction with specific biological targets such as enzymes or receptors.
Research into its pharmacodynamics would provide insights into specific pathways affected by this compound.
The physical and chemical properties of N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(4-fluorophenyl)acetohydrazide include:
N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(4-fluorophenyl)acetohydrazide has potential applications in various fields:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: